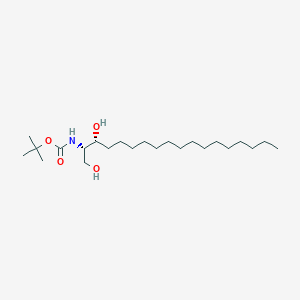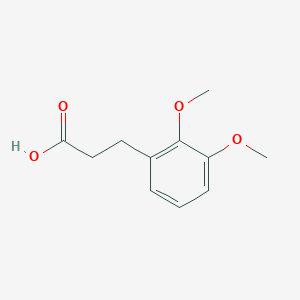
3-(2,3-Dimethoxyphenyl)propanoic acid
概要
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the preparation of optically pure (S)-6,7-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid involves a Pictet-Spengler ring closure of an optically pure amino acid derivative . Another example is the synthesis of 3-(diphenylphosphino)propanoic acid, which is used as an efficient ligand for copper-catalyzed C-N coupling reactions . These methods could potentially be adapted for the synthesis of 3-(2,3-dimethoxyphenyl)propanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2,3-dimethoxyphenyl)propanoic acid has been determined using techniques such as X-ray crystallography. For example, the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined to understand its stereochemistry . Similarly, the Z configuration of (Z)-2,3-bis(3,4-dimethoxyphenyl)propenoic acid was confirmed through crystal structure determination . These studies provide a foundation for understanding the molecular structure of 3-(2,3-dimethoxyphenyl)propanoic acid.
Chemical Reactions Analysis
The chemical reactivity of compounds with dimethoxyphenyl and propanoic acid groups has been explored in various contexts. For instance, polyphosphoric acid catalyzed cyclization of methoxyphenyl propionic acids leads to the formation of dimeric products and indanone derivatives . Additionally, acid treatment of lignin-derived compounds results in the formation of diarylpropanones . These reactions highlight the potential pathways and transformations that 3-(2,3-dimethoxyphenyl)propanoic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(2,3-dimethoxyphenyl)propanoic acid can be inferred from the literature. For example, the melting points of various forms of trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone were reported, which provides insight into the thermal properties of similar compounds . The solubility and stability of these compounds can also be deduced from their chemical structure and the reported behavior of related molecules, such as the improved stability and liposolubility of danshensu derivatives .
科学的研究の応用
1. Synthesis and Chemical Properties
- Optically pure (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, a derivative of 3-(2,3-Dimethoxyphenyl)propanoic acid, has been synthesized using asymmetric hydrogenation, indicating its potential in the field of chiral chemistry (O'reilly, Derwin, & Lin, 1990).
- The compound has been used to study the synthesis of novel (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles and their antioxidant properties, showcasing its relevance in the development of new antioxidant agents (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
2. Biological and Pharmacological Research
- 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl)propanoate, a cytotoxic natural ester, was synthesized for cytotoxicity screenings on human tumor cell lines, indicating its application in cancer research (Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte, & Zhao, 2005).
- Studies on the metabolism of 3,4-dimethoxycinnamic acid and its derivatives by Phanerochaete chrysosporium showed the production of 3-(3,4-dimethoxyphenyl)propionic acid, indicating its significance in the study of fungal metabolism and biotransformation processes (Enoki, Yajima, & Gold, 1981).
3. Synthesis of Novel Compounds
- The synthesis of 3,5-Dimethoxyhomophthalic acid, from 3-(3',5'-dimethoxyphenyl)propionic acid, has been explored for the production of biologically active isocoumarins, highlighting its role in the synthesis of natural compounds with potential biological activity (Ghulam, Nasim, & Fan, 2007).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
3-(2,3-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHAUUNQQLRYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311019 | |
| Record name | 3-(2,3-Dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)propanoic acid | |
CAS RN |
10538-48-4 | |
| Record name | 10538-48-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,3-Dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,3-dimethoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

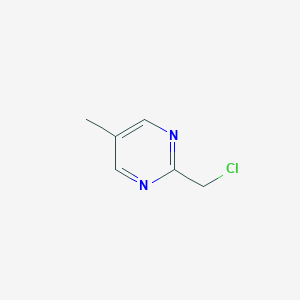
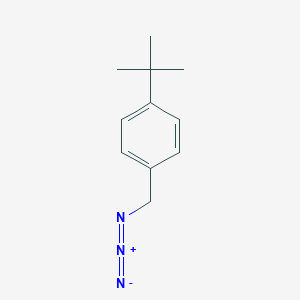
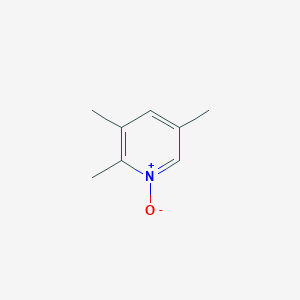
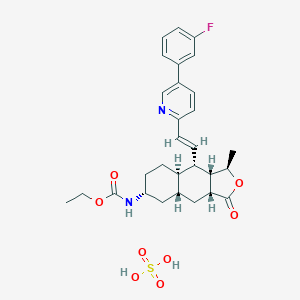
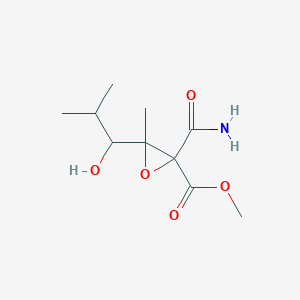
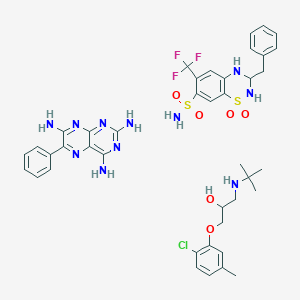
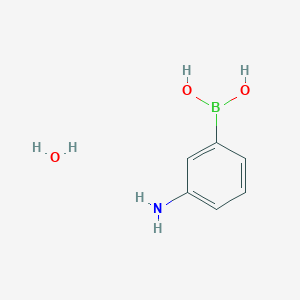
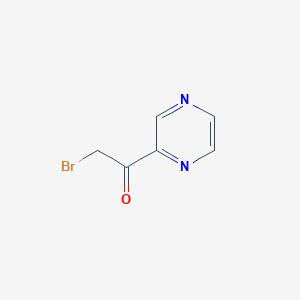
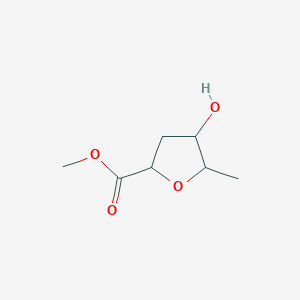
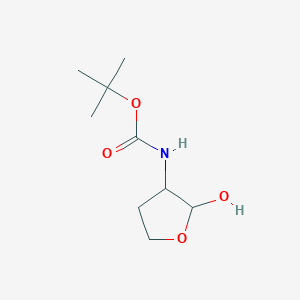
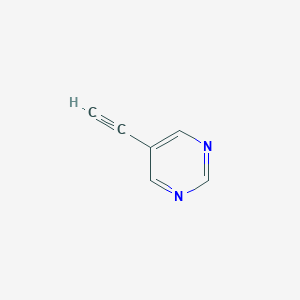
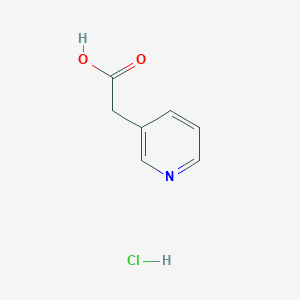
![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)
